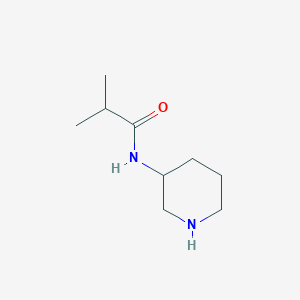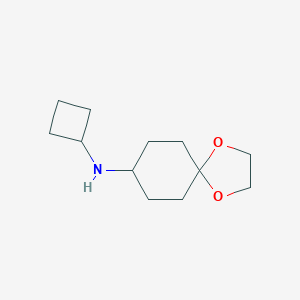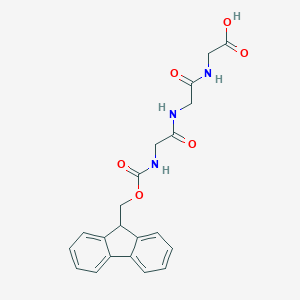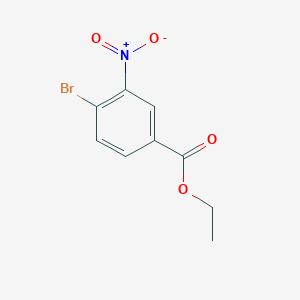![molecular formula C7H7N3O2 B060455 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine CAS No. 175348-25-1](/img/structure/B60455.png)
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound has been found to exhibit a wide range of biological activities, including antiviral, antibacterial, and anticancer properties.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine is not fully understood. However, it has been proposed that it exerts its antiviral activity by inhibiting the viral DNA polymerase, while its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis. Its anticancer properties are thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can affect various biochemical and physiological processes in the body. It has been found to inhibit the activity of enzymes such as reverse transcriptase and topoisomerase, which are involved in viral replication and cancer cell growth, respectively. It has also been shown to modulate the immune system by increasing the production of cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine in lab experiments is its broad-spectrum activity against viruses and bacteria. This makes it a valuable tool for studying the mechanisms of viral and bacterial infections. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine. One area of interest is its potential use as a therapeutic agent for viral and bacterial infections. Another area of research is its potential as an anticancer agent. Additionally, further studies are needed to understand the mechanism of action of this compound and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine can be achieved through a multistep process that involves the reaction of 3-methyl-4-nitroisoxazole with ethyl acetoacetate, followed by the reduction of the nitro group to an amino group, and then cyclization with guanidine carbonate. The final product is obtained after purification through recrystallization.
Applications De Recherche Scientifique
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine has been extensively studied for its potential therapeutic applications. It has been found to exhibit antiviral activity against a wide range of viruses, including herpes simplex virus, human immunodeficiency virus, and influenza virus. It has also been shown to possess antibacterial activity against gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, it has been found to exhibit anticancer properties by inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-methoxy-3-methyl-[1,2]oxazolo[5,4-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-4-5-6(11-2)8-3-9-7(5)12-10-4/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKWMEONAWWFBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=NC=N2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[3-(4-Iodophenyl)-2-(2,4-dinitrophenyl)-2H-5-tetrazolio]-1,3-benzenedisulfonate sodium salt](/img/structure/B60374.png)

![4-Amino-5-fluoro-1-[2-[2-(hydroxymethyl)-4-oxo-thiazolidin-3-yl]ethyl]pyrimidin-2-one](/img/structure/B60378.png)


![3-methyl-6,7-dihydroisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B60384.png)


![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)



